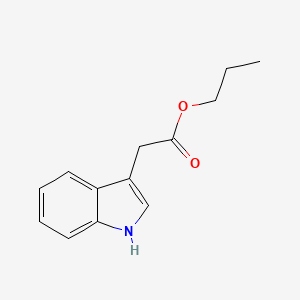

propyl 2-(1H-indol-3-yl)acetate

Description

BenchChem offers high-quality propyl 2-(1H-indol-3-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about propyl 2-(1H-indol-3-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

propyl 2-(1H-indol-3-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-2-7-16-13(15)8-10-9-14-12-6-4-3-5-11(10)12/h3-6,9,14H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSTXDVFCOCNAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CC1=CNC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"propyl 2-(1H-indol-3-yl)acetate" chemical properties

An In-depth Technical Guide to the Chemical Properties of Propyl 2-(1H-indol-3-yl)acetate

Introduction

Propyl 2-(1H-indol-3-yl)acetate is an organic compound belonging to the indole family of heterocyclic molecules. As an ester derivative of the prominent plant hormone Indole-3-acetic acid (IAA), it holds a significant position as a synthetic intermediate and a subject of study in medicinal and organic chemistry.[1][2] The indole scaffold is a privileged structure in drug discovery, and its derivatives are known to be some of the most effective anticancer agents available.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, structural characteristics, and potential applications of propyl 2-(1H-indol-3-yl)acetate, tailored for researchers and professionals in drug development and chemical sciences.

Molecular Structure and Physicochemical Properties

Propyl 2-(1H-indol-3-yl)acetate features a bicyclic indole ring system connected to a propyl ester group via a methylene bridge at the C3 position. X-ray crystallography studies have revealed specific details about its three-dimensional conformation. The acetate group is notably twisted relative to the indole ring, with a dihedral angle of 62.35 (13)°.[1][3] In its crystalline state, molecules are interconnected by N—H⋯O hydrogen bonds, which form helical chains, a key feature influencing its solid-state properties.[1][3]

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₅NO₂ | [1][4] |

| Molar Mass | 217.26 g/mol | [1][4] |

| Appearance | Light yellow solid; Yellow block-like crystals after recrystallization. | [1] |

| Crystal System | Monoclinic | [1] |

| Elemental Composition | C: 71.86%, H: 6.96%, N: 6.45%, O: 14.73% | [4] |

Synthesis Protocol: Esterification of Indole-3-Acetic Acid

The most direct synthesis of propyl 2-(1H-indol-3-yl)acetate is achieved through the Fischer esterification of indole-3-acetic acid (IAA). The following protocol is based on established laboratory procedures.[1]

Rationale for Experimental Design

The conversion of a carboxylic acid to an ester requires activation of the carboxyl group. In this protocol, thionyl chloride (SOCl₂) serves as an efficient activating agent. It reacts with indole-3-acetic acid to form a highly reactive acyl chloride intermediate. This intermediate is then susceptible to nucleophilic attack by 1-propanol to form the desired propyl ester. The reaction is conducted at low temperatures (ice bath) to control the exothermic nature of the acyl chloride formation and to minimize potential side reactions. Dichloromethane is chosen as the solvent for its inertness and ability to dissolve the starting materials.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of propyl 2-(1H-indol-3-yl)acetate.

Step-by-Step Methodology

-

Reaction Setup : To a three-neck flask, add indole-3-acetic acid (10 g, 0.057 mol) and dichloromethane (100 mL).

-

Cooling : Place the flask in an ice bath and stir the solution.

-

Activation : Add thionyl chloride (4.3 mL) dropwise to the cooled solution. Stir for an additional 10 minutes after the addition is complete.

-

Esterification : Add 1-propanol (15 mL) to the reaction mixture.

-

Monitoring : Follow the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Isolation : Upon completion, the resulting product is isolated. The reported yield for this method is approximately 10.5 g.[1]

-

Purification : The crude product, a light yellow solid, can be further purified by recrystallization with ethanol to yield yellow, block-like crystals suitable for advanced analysis like X-ray diffraction.[1]

Analytical Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. Based on its structure and data from analogous compounds, the following spectroscopic signatures are expected.

-

¹H NMR Spectroscopy : The proton NMR spectrum should exhibit distinct signals corresponding to the different chemical environments. Protons on the indole ring would appear in the aromatic region (~7.0-8.0 ppm). The methylene protons adjacent to the indole ring would likely be a singlet around 3.7-4.0 ppm. The propyl chain would show a triplet for the O-CH₂ group (~4.0 ppm), a sextet for the central CH₂ group (~1.6 ppm), and a triplet for the terminal CH₃ group (~0.9 ppm).[5]

-

¹³C NMR Spectroscopy : The carbon NMR would show signals for the indole ring carbons in the ~110-140 ppm range, a distinct signal for the ester carbonyl carbon around ~170 ppm, and aliphatic signals for the propyl chain carbons, including the O-CH₂ at ~66 ppm.[6][7]

-

Infrared (IR) Spectroscopy : Key diagnostic peaks would include a moderate N-H stretch (~3400 cm⁻¹), a strong C=O stretching vibration from the ester group (~1735-1750 cm⁻¹), and a C-O stretch (~1240 cm⁻¹).[5]

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak [M]⁺ at m/z = 217. A prominent fragment would likely be the acylium ion [CH₃C=O]⁺ at m/z = 43, which is often the base peak for simple acetate esters.[5][7]

Chemical Reactivity and Applications

Propyl 2-(1H-indol-3-yl)acetate is a versatile chemical intermediate.[1][4] Its reactivity is primarily centered around the ester functionality and the indole nucleus.

-

Hydrolysis : The ester bond can be hydrolyzed under acidic or basic conditions to yield indole-3-acetic acid and 1-propanol.[4]

-

Oxidation : The indole ring can undergo oxidation to form various derivatives.[4]

Significance in Drug Development and Agriculture

-

Antitumor Agent Precursor : This compound is a documented starting material for the synthesis of novel platinum complexes that have been investigated for antitumor activity.[1] The indole nucleus is a key pharmacophore in many anticancer drugs, and modifying the side chain is a common strategy for developing new therapeutic agents.[8]

-

Intermediate in Organic Synthesis : It serves as a valuable building block for creating more complex indole-based molecules for pharmaceutical and materials science research.[1]

-

Plant Growth Regulation : As a derivative of indole-3-acetic acid (a natural auxin), it has potential applications in agriculture as a plant growth regulator, influencing processes like root initiation and fruit development.[4][9]

Safety and Handling

Specific safety data for propyl 2-(1H-indol-3-yl)acetate is not extensively documented. Therefore, handling should be guided by the protocols for similar chemical classes, such as propyl acetate and other indole derivatives.

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[10]

-

Handling : Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[11] Keep away from heat, sparks, and open flames, as related solvents and reagents are often flammable.[12]

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[13]

Conclusion

Propyl 2-(1H-indol-3-yl)acetate is a chemically significant molecule with a well-defined structure and accessible synthetic routes. Its importance stems from its role as a key intermediate in the development of pharmacologically active compounds, particularly in oncology. Furthermore, its structural relationship to natural plant hormones suggests potential utility in agricultural applications. The detailed understanding of its synthesis, properties, and reactivity provided in this guide serves as a valuable resource for scientists and researchers aiming to leverage this compound in their work.

References

-

Tang, G.-M., & Xu, W. (2013). Propyl 2-(1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1686. [Link]

-

ResearchGate. (2007). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Journal of Heterocyclic Chemistry, 44, 273. [Link]

-

Wikipedia. (n.d.). α-Ethyltryptamine. Retrieved from [Link]

-

Stahlhandel Gröditz GmbH. (n.d.). 1.4313 X3CrNiMo13-4. Retrieved from [Link]

-

Virgamet. (n.d.). 1.4313, X3CrNiMo13-4, AISI 415, F6NM, S41500 - Special Steel. Retrieved from [Link]

-

LookChem. (n.d.). Cas 87-51-4, Indole-3-acetic acid. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: n-Propyl Acetate. Retrieved from [Link]

-

SteelNumber. (n.d.). X3CrNiMo13-4 / 1.4313 - Chemical composition, equivalent, properties. Retrieved from [Link]

-

Frontiers. (2025). Indole 3-acetic acid production and growth-promoting effect of Desertifilum sp. PSL17 on Vigna radiata. Retrieved from [Link]

-

PubMed. (2013). Propyl 2-(1H-indol-3-yl)acetate. Retrieved from [Link]

-

A.G. Layne, Inc. (2016). N-Propyl Acetate - Safety Data Sheet. Retrieved from [Link]

-

Wikipedia. (n.d.). Indole-3-acetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Retrieved from [Link]

-

SteelNumber. (n.d.). X3CrNiMo13-4 (1.4313) Mechanical properties. Retrieved from [Link]

-

MDPI. (n.d.). Development of Mitochondria-Targeted PARP Inhibitors. Retrieved from [Link]

- Google Patents. (n.d.). US20130018203A1 - Method for producing n-propyl acetate and method for producing allyl acetate.

-

PubMed. (n.d.). Indole-3-acetic acid/diol based pH-sensitive biological macromolecule for antibacterial, antifungal and antioxidant applications. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). propyl ethanoate infrared spectrum, mass spectrum, 1H NMR spectrum, 13C NMR spectra. Retrieved from [Link]

-

Wikipedia. (n.d.). Propyl acetate. Retrieved from [Link]

-

MakeItFrom.com. (n.d.). EN 1.4313 (X3CrNiMo13-4) Stainless Steel. Retrieved from [Link]

-

Pharmco Products, Inc. (2015). Propyl Acetate, N-99% - Safety Data Sheet. Retrieved from [Link]

-

Regulations.gov. (2023). Indole-3-Acetic Acid - Human Health Risk Assessment. Retrieved from [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 2. Retrieved from [Link]

Sources

- 1. Propyl 2-(1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indole-3-acetic acid - Wikipedia [en.wikipedia.org]

- 3. Propyl 2-(1H-indol-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Buy propyl 2-(1H-indol-3-yl)acetate | 2122-68-1 [smolecule.com]

- 5. propyl ethanoate infrared spectrum, mass spectrum, 1H NMR spectrum, 13C NMR spectra, molecular spectroscopy of propyl ethanoate, Doc Brown's advanced level chemistry notes [docbrown.info]

- 6. researchgate.net [researchgate.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. mdpi.com [mdpi.com]

- 9. Cas 87-51-4,Indole-3-acetic acid | lookchem [lookchem.com]

- 10. nj.gov [nj.gov]

- 11. geneseo.edu [geneseo.edu]

- 12. aglayne.com [aglayne.com]

- 13. scienceinteractive.com [scienceinteractive.com]

Propyl 2-(1H-indol-3-yl)acetate: A Comprehensive Technical Guide to its Physical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-(1H-indol-3-yl)acetate is an organic compound belonging to the indole family, a class of heterocyclic aromatic compounds that are ubiquitous in nature and form the core structure of many biologically active molecules, including the amino acid tryptophan and the neurotransmitter serotonin. The presence of the indole nucleus in propyl 2-(1H-indol-3-yl)acetate makes it a compound of significant interest in medicinal chemistry and drug development, as indole derivatives are known to exhibit a wide range of pharmacological activities.[1] This technical guide provides a comprehensive overview of the physical properties of propyl 2-(1H-indol-3-yl)acetate, offering insights into its structural characteristics, thermal behavior, solubility, and spectroscopic profile. Understanding these fundamental properties is crucial for its synthesis, purification, formulation, and application in various research and development endeavors.

I. Molecular and Crystal Structure

The foundational physical properties of a compound are dictated by its molecular and crystal structure. Propyl 2-(1H-indol-3-yl)acetate, with the molecular formula C₁₃H₁₅NO₂, possesses a molecular weight of 217.26 g/mol .[1]

A. Crystallographic Data

X-ray crystallography has provided detailed insights into the solid-state structure of propyl 2-(1H-indol-3-yl)acetate. The compound crystallizes in the monoclinic system with the space group P2₁/c.[1] The crystal structure reveals a nearly planar indole ring system, a common feature for this heterocyclic scaffold. A notable structural characteristic is the dihedral angle of 62.35 (13)° between the acetate group and the mean plane of the indole ring.[1] This twisted conformation is a compromise between electronic effects, which would favor planarity for optimal conjugation, and steric hindrance.

In the crystalline state, molecules of propyl 2-(1H-indol-3-yl)acetate are interconnected by intermolecular N—H···O hydrogen bonds, forming helical chains that propagate along the b-axis.[1] These hydrogen bonds play a significant role in the stability of the crystal lattice and can influence physical properties such as melting point and solubility.

Table 1: Summary of Crystallographic Data for Propyl 2-(1H-indol-3-yl)acetate [1]

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.8230 (16) Å |

| b | 8.1740 (16) Å |

| c | 18.994 (4) Å |

| β | 97.18 (3)° |

| Volume | 1205.1 (4) ų |

| Z | 4 |

| Calculated Density (Dₓ) | 1.198 Mg/m³ |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 293 K |

| Appearance | Yellow block-like crystals |

B. Molecular Geometry and Conformation

The specific conformation of the propyl acetate side chain relative to the indole ring is a key determinant of its interaction with biological targets. The observed dihedral angle suggests a degree of flexibility in this side chain, which can be an important factor in its binding to receptor sites.

II. Thermal Properties

The thermal behavior of a compound is critical for its handling, storage, and processing.

A. Melting Point

Experimental Protocol for Melting Point Determination (Capillary Method)

This protocol outlines the standard procedure for determining the melting point of a crystalline solid using a capillary melting point apparatus.

Causality Behind Experimental Choices: The use of a finely powdered, dry sample ensures uniform heat transfer and accurate observation of the melting process. The slow heating rate near the melting point is crucial for allowing the system to remain in thermal equilibrium, providing a precise melting range.

-

Sample Preparation:

-

Ensure the propyl 2-(1H-indol-3-yl)acetate sample is completely dry and finely powdered.

-

Tap the open end of a capillary tube (sealed at one end) into the powder to pack a small amount of the sample into the sealed end. The packed sample height should be 2-3 mm.

-

-

Apparatus Setup:

-

Insert the capillary tube into the heating block of the melting point apparatus.

-

Place a calibrated thermometer in the designated port.

-

-

Measurement:

-

Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (the onset of melting) and the temperature at which the last solid crystal melts (the completion of melting). This range is the melting point of the sample.

-

Caption: Workflow for Melting Point Determination.

B. Boiling Point

As propyl 2-(1H-indol-3-yl)acetate is a solid at room temperature with a relatively high molecular weight, it is expected to have a high boiling point and may be susceptible to decomposition at atmospheric pressure. Therefore, distillation under reduced pressure is the preferred method for its purification and boiling point determination. An experimentally determined boiling point is not available in the reviewed literature.

Experimental Protocol for Boiling Point Determination under Reduced Pressure

This protocol describes the determination of the boiling point of a high-boiling liquid or a solid with a relatively low melting point using vacuum distillation.

Causality Behind Experimental Choices: Reducing the pressure lowers the boiling point of the liquid, allowing it to distill at a temperature below its decomposition point. The use of a boiling chip or magnetic stirrer prevents bumping and ensures smooth boiling.

-

Apparatus Setup:

-

Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, a receiving flask, and a vacuum source with a manometer.

-

Ensure all glass joints are properly sealed with vacuum grease.

-

-

Procedure:

-

Place a small amount of the sample and a boiling chip or a magnetic stir bar into the distillation flask.

-

Begin to evacuate the system slowly to the desired pressure.

-

Gradually heat the distillation flask using a heating mantle.

-

Record the temperature at which the liquid consistently condenses on the thermometer bulb and drips into the receiving flask. This temperature, along with the corresponding pressure, is the boiling point under reduced pressure.

-

III. Solubility Profile

The solubility of a compound is a critical parameter in drug development, affecting its absorption, distribution, and formulation. The solubility of indole derivatives can be influenced by the nature and position of substituents on the indole ring.

While specific quantitative solubility data for propyl 2-(1H-indol-3-yl)acetate is not available, general trends for indole derivatives suggest it would be sparingly soluble in water and more soluble in organic solvents. The presence of the N-H group allows for hydrogen bonding, which can contribute to its solubility in polar protic solvents. The aromatic indole ring and the propyl chain contribute to its lipophilicity, favoring solubility in nonpolar organic solvents.

Qualitative Solubility Assessment

A systematic qualitative solubility test can provide valuable information about the polarity and functional groups present in the molecule.

Causality Behind Experimental Choices: The choice of solvents with varying polarities allows for a systematic assessment of the compound's solubility characteristics. The use of acidic and basic solutions can indicate the presence of basic or acidic functional groups, respectively.

-

Procedure:

-

Place approximately 10 mg of propyl 2-(1H-indol-3-yl)acetate into separate small test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane, 5% aq. HCl, 5% aq. NaOH).

-

Agitate the mixtures and observe whether the solid dissolves completely.

-

Record the solubility as "soluble," "sparingly soluble," or "insoluble" for each solvent.

-

Sources

An In-depth Technical Guide to the Molecular Structure and Properties of Propyl 2-(1H-indol-3-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propyl 2-(1H-indol-3-yl)acetate, a notable member of the indole family, is a compound of significant interest in the realms of medicinal and agricultural chemistry. Its core structure, featuring a bicyclic indole ring system fused to a propyl acetate moiety, serves as a versatile scaffold for the synthesis of more complex molecules. This guide provides a comprehensive technical overview of the molecular structure, properties, synthesis, and potential applications of propyl 2-(1H-indol-3-yl)acetate, with a particular focus on its role as a precursor in the development of novel therapeutic agents. The indole nucleus is a prominent pharmacophore, and its derivatives have been shown to exhibit a wide range of biological activities. Understanding the nuanced structural features and chemical reactivity of propyl 2-(1H-indol-3-yl)acetate is paramount for harnessing its full potential in drug discovery and other scientific pursuits.

Molecular Structure and Physicochemical Properties

Propyl 2-(1H-indol-3-yl)acetate is an organic compound with the molecular formula C₁₃H₁₅NO₂ and a molecular weight of 217.26 g/mol .[1] The molecule's architecture is characterized by a planar indole ring system, which consists of a benzene ring fused to a pyrrole ring, and a flexible propyl acetate group attached at the C3 position of the indole ring.

Crystallographic Analysis

X-ray diffraction studies have provided a detailed view of the solid-state conformation of propyl 2-(1H-indol-3-yl)acetate. The compound crystallizes in a monoclinic system.[1] A key structural feature is the dihedral angle of 62.35° between the acetate group and the mean plane of the indole ring system.[1] This twisted conformation represents a balance between electronic conjugation and steric hindrance. In the crystal lattice, molecules are interconnected by N—H⋯O hydrogen bonds, forming helical chains.[1]

A summary of key crystallographic data is presented in the table below:

| Parameter | Value |

| Molecular Formula | C₁₃H₁₅NO₂ |

| Molecular Weight | 217.26 g/mol |

| Crystal System | Monoclinic |

| a | 7.8230 (16) Å |

| b | 8.1740 (16) Å |

| c | 18.994 (4) Å |

| β | 97.18 (3)° |

| Volume | 1205.1 (4) ų |

Data obtained from crystallographic studies.[1]

The following diagram illustrates the molecular structure of propyl 2-(1H-indol-3-yl)acetate.

Caption: Molecular structure of propyl 2-(1H-indol-3-yl)acetate.

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, including a singlet for the N-H proton (typically downfield), and signals in the aromatic region for the benzene ring protons. The propyl group would exhibit a triplet for the terminal methyl group, a sextet for the adjacent methylene group, and a triplet for the methylene group attached to the oxygen atom. The methylene protons of the acetate group would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight distinct carbon atoms of the indole ring, the carbonyl carbon of the ester, the methylene carbon of the acetate group, and the three carbons of the propyl chain.

-

IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group (typically around 1730-1750 cm⁻¹). An N-H stretching vibration for the indole ring would be observed in the region of 3300-3500 cm⁻¹. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would also be present.

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak (M⁺) at m/z 217. The fragmentation pattern would likely involve the loss of the propyl group, the propoxy group, and other characteristic cleavages of the ester and indole moieties.

It is imperative for researchers working with this compound to perform these analytical characterizations to confirm its identity and purity.

Synthesis and Purification

Propyl 2-(1H-indol-3-yl)acetate can be synthesized through several routes, with the esterification of indole-3-acetic acid being a common and efficient method.[1][2]

Experimental Protocol: Esterification of Indole-3-Acetic Acid

This protocol describes the synthesis of propyl 2-(1H-indol-3-yl)acetate from commercially available indole-3-acetic acid.

Materials:

-

Indole-3-acetic acid

-

Dichloromethane (CH₂Cl₂)

-

Thionyl chloride (SOCl₂)

-

1-Propanol

-

Ethanol (for recrystallization)

-

Three-neck flask

-

Stirring apparatus

-

Ice bath

-

Dropping funnel

-

Thin-layer chromatography (TLC) apparatus

Procedure:

-

To a three-neck flask equipped with a stirrer and cooled in an ice bath, add indole-3-acetic acid (10 g, 0.057 mol) and 100 mL of dichloromethane.[1]

-

Stir the mixture to obtain a suspension.

-

Slowly add 4.3 mL of thionyl chloride dropwise to the stirred suspension.[1]

-

After the addition is complete, continue stirring the solution for an additional 10 minutes in the ice bath.[1]

-

Add 15 mL of 1-propanol to the reaction mixture.[1]

-

Monitor the progress of the reaction using TLC until the starting material (indole-3-acetic acid) is completely consumed.

-

Upon completion, the reaction mixture is worked up to isolate the crude product.

-

The crude product is obtained as a light yellow solid.[1] The expected yield is approximately 10.5 g (0.048 mol).[1]

Purification:

The crude propyl 2-(1H-indol-3-yl)acetate can be purified by recrystallization from ethanol to yield yellow, block-like crystals suitable for further use and analysis.[1]

The following diagram illustrates the synthesis workflow.

Caption: Workflow for the synthesis of propyl 2-(1H-indol-3-yl)acetate.

Applications in Drug Development and Agriculture

The structural features of propyl 2-(1H-indol-3-yl)acetate make it a valuable intermediate in the synthesis of various biologically active molecules.

Precursor for Antitumor Agents

Indole derivatives are recognized for their potential as anticancer agents.[1] Propyl 2-(1H-indol-3-yl)acetate serves as a key starting material for the synthesis of platinum complexes that have demonstrated antitumor activity.[1] The work by Kim et al. (1994) highlighted the potential of such compounds in the development of novel cancer chemotherapeutics. The ester moiety can be hydrolyzed or modified to attach a platinum-containing group, leading to the formation of complexes designed to interact with DNA in cancer cells, ultimately inducing apoptosis. Further research in this area could lead to the development of more effective and less toxic platinum-based drugs.

Plant Growth Regulation

Derivatives of indole-3-acetic acid are well-known plant hormones, or auxins, that play a crucial role in various aspects of plant growth and development.[2] Propyl 2-(1H-indol-3-yl)acetate, as an ester of indole-3-acetic acid, has the potential to act as a plant growth regulator.[2] It can be hydrolyzed in plant tissues to release the active auxin, thereby influencing processes such as cell elongation, root formation, and fruit development. This positions the compound as a candidate for use in agricultural formulations to enhance crop yields and quality.

Conclusion

Propyl 2-(1H-indol-3-yl)acetate is a molecule with a well-defined three-dimensional structure that underpins its chemical reactivity and biological potential. Its synthesis from readily available starting materials is straightforward, making it an accessible building block for further chemical exploration. The established use of this compound as a precursor for antitumor platinum complexes underscores its importance in medicinal chemistry. Furthermore, its structural similarity to natural auxins suggests potential applications in agriculture. This guide has provided a detailed technical overview of propyl 2-(1H-indol-3-yl)acetate, offering valuable insights for researchers and professionals in drug development and related scientific fields. Future investigations into its biological activities and the synthesis of novel derivatives are warranted to fully exploit the potential of this versatile indole compound.

References

-

Tang, G.-M., & Xu, W. (2013). Propyl 2-(1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1686. Available at: [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of Propyl 2-(1H-indol-3-yl)acetate

Introduction

Propyl 2-(1H-indol-3-yl)acetate is an ester derivative of indole-3-acetic acid (IAA), a pivotal phytohormone belonging to the auxin class that governs various aspects of plant growth and development.[1] The synthesis and study of IAA derivatives are crucial in agrochemical research and drug development for creating compounds with modified stability, solubility, and biological activity. The structural integrity and purity of such synthesized molecules are paramount, necessitating a robust and multi-faceted analytical approach for their characterization.[2]

This in-depth technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—as applied to the definitive structural elucidation of propyl 2-(1H-indol-3-yl)acetate. We will delve into the theoretical underpinnings of each technique, present standardized experimental protocols, and offer a detailed interpretation of the expected spectral data, grounded in established chemical principles. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically rigorous guide to spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy

Causality Behind Experimental Choices: The choice of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for moderately polar compounds and its single residual peak at ~7.26 ppm. An internal standard, typically tetramethylsilane (TMS), is added to provide a zero-point reference for the chemical shift scale.

Experimental Protocol: Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the purified propyl 2-(1H-indol-3-yl)acetate sample.

-

Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) directly in a standard 5 mm NMR tube.[3][4]

-

Standard Addition: Add a small drop of a solution containing an internal standard, such as tetramethylsilane (TMS).

-

Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved and the solution is homogeneous.

-

Analysis: Place the tube in the NMR spectrometer and acquire the spectrum. Typical acquisition requires 16-64 scans for a good signal-to-noise ratio.

Data Interpretation and Expected Spectrum (in CDCl₃, 400 MHz)

The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal integration, and spin-spin coupling patterns.

-

Indole N-H Proton (H1): This proton typically appears as a broad singlet in the downfield region (δ ~8.10 ppm).[5] Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

-

Aromatic Protons (H2, H4-H7): The five protons of the indole ring resonate in the aromatic region (δ ~7.00-7.70 ppm).

-

H2: The proton on the pyrrole ring appears as a doublet or a triplet at ~7.05 ppm.[6]

-

H4 & H7: These protons on the benzene ring often appear as doublets. H7 is typically found around δ ~7.65 ppm, and H4 around δ ~7.35 ppm.

-

H5 & H6: These protons usually appear as complex multiplets (triplets or doublets of doublets) between δ ~7.10-7.20 ppm due to coupling with their neighbors.

-

-

Methylene Protons (H8): The two protons of the methylene bridge (-CH₂-COO) adjacent to the indole ring are chemically equivalent and appear as a singlet at approximately δ 3.70 ppm.

-

Propyl Group Protons (H1', H2', H3'):

-

H1' (-O-CH₂-): These methylene protons are deshielded by the adjacent ester oxygen and appear as a triplet at δ ~4.05 ppm.

-

H2' (-CH₂-CH₃): These methylene protons resonate as a sextet (or multiplet) around δ ~1.65 ppm.

-

H3' (-CH₃): The terminal methyl protons appear as a triplet at δ ~0.95 ppm.[7][8]

-

Table 1: Expected ¹H NMR Data for Propyl 2-(1H-indol-3-yl)acetate

| Proton Assignment | Expected δ (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N-H (1) | ~8.10 | br s | 1H | - |

| H-7 | ~7.65 | d | 1H | ~7.9 |

| H-4 | ~7.35 | d | 1H | ~8.1 |

| H-5, H-6 | ~7.10 - 7.20 | m | 2H | - |

| H-2 | ~7.05 | t or d | 1H | ~2.4 |

| -O-CH₂ - (1') | ~4.05 | t | 2H | ~6.7 |

| -CH₂ -COO- (8) | ~3.70 | s | 2H | - |

| -CH₂-CH₂ -CH₃ (2') | ~1.65 | sext | 2H | ~7.4 |

| -CH₃ (3') | ~0.95 | t | 3H | ~7.4 |

(br s = broad singlet, d = doublet, t = triplet, m = multiplet, sext = sextet)

¹³C NMR Spectroscopy

Data Interpretation and Expected Spectrum (in CDCl₃, 100 MHz)

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic nature.

-

Carbonyl Carbon (C9): The ester carbonyl carbon is significantly deshielded and appears far downfield, typically around δ 172.0 ppm.

-

Indole Carbons (C2-C7a): The eight carbons of the indole ring system resonate in the range of δ ~108-136 ppm. The carbon attached to the nitrogen (C7a) is typically the most downfield of this group (~136.0 ppm), while the C3, which bears the substituent, is found further upfield (~108.0 ppm).

-

Methylene Carbon (C8): The methylene carbon of the acetate side chain appears around δ 31.0 ppm.

-

Propyl Group Carbons (C1', C2', C3'):

-

C1' (-O-CH₂-): The carbon bonded to the ester oxygen is found at ~66.0 ppm.

-

C2' (-CH₂-CH₃): The central carbon of the propyl group resonates at ~22.0 ppm.

-

C3' (-CH₃): The terminal methyl carbon is the most shielded, appearing at ~10.5 ppm.

-

Table 2: Expected ¹³C NMR Data for Propyl 2-(1H-indol-3-yl)acetate

| Carbon Assignment | Expected δ (ppm) |

| C=O (9) | ~172.0 |

| C-7a | ~136.0 |

| C-3a | ~127.0 |

| C-2 | ~123.5 |

| C-6 | ~122.0 |

| C-5 | ~119.5 |

| C-4 | ~118.5 |

| C-7 | ~111.0 |

| C-3 | ~108.0 |

| -O-C H₂- (1') | ~66.0 |

| -C H₂-COO- (8) | ~31.0 |

| -CH₂-C H₂-CH₃ (2') | ~22.0 |

| -C H₃ (3') | ~10.5 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Principles and Application: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. This technique is exceptionally useful for the rapid identification of key functional groups, serving as a crucial quality control check.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Instrument Background: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount (a single drop if liquid, or a few milligrams of solid) of propyl 2-(1H-indol-3-yl)acetate directly onto the ATR crystal.

-

Pressure Application: Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Collect the IR spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.

Data Interpretation and Expected Spectrum

The IR spectrum provides a molecular "fingerprint" and confirms the presence of the indole and ester moieties.

Table 3: Key IR Absorption Bands for Propyl 2-(1H-indol-3-yl)acetate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3400 | N-H stretch | Indole N-H | Medium, Sharp |

| ~3050-3100 | C-H stretch | Aromatic C-H | Medium |

| ~2870-2960 | C-H stretch | Aliphatic (propyl, methylene) | Medium-Strong |

| ~1735 | C=O stretch | Ester Carbonyl | Strong, Sharp |

| ~1450-1600 | C=C stretch | Aromatic Ring | Medium-Strong |

| ~1240 | C-O stretch | Ester (asymmetric) | Strong |

| ~740 | C-H bend | o-disubstituted benzene | Strong |

The most diagnostic peaks are the strong, sharp carbonyl (C=O) absorption around 1735 cm⁻¹ and the N-H stretch near 3400 cm⁻¹.[8] The presence of both unequivocally points to an N-H containing indole ring linked to an ester functionality.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Principles and Application: Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. In Electron Ionization (EI) MS, the molecule is bombarded with high-energy electrons, causing it to ionize and break apart into characteristic charged fragments.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

-

Injection: Inject a small volume (1 µL) of the solution into the GC inlet. The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: The sample is ionized in the MS source, typically using a standard electron energy of 70 eV.

-

Analysis: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Data Interpretation and Expected Spectrum

-

Molecular Ion (M⁺): The molecular formula is C₁₃H₁₅NO₂. The calculated monoisotopic mass is 217.11 g/mol . A peak at m/z 217 corresponding to the molecular ion [M]⁺ should be observed.[9][10]

-

Base Peak: The most prominent fragmentation pathway for indole-3-acetyl derivatives involves the cleavage of the Cα-Cβ bond of the side chain (β-cleavage relative to the indole ring). This results in the formation of a highly stable, resonance-stabilized quinolinium ion at m/z 130 .[11] This fragment is almost always the base peak (most abundant ion) in the spectrum.

-

Other Key Fragments:

Table 4: Expected Key Fragments in the EI-MS of Propyl 2-(1H-indol-3-yl)acetate

| m/z Value | Proposed Fragment | Formula |

| 217 | [M]⁺ (Molecular Ion) | [C₁₃H₁₅NO₂]⁺ |

| 174 | [M - C₃H₇]⁺ | [C₁₀H₈NO₂]⁺ |

| 158 | [M - OC₃H₇]⁺ | [C₁₀H₈NO]⁺ |

| 130 | (Base Peak) | [C₉H₈N]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

| 43 | Propyl/Acetyl Cation | [C₃H₇]⁺ / [C₂H₃O]⁺ |

Diagram: Proposed EI-MS Fragmentation Pathway

Caption: Primary fragmentation pathways for propyl 2-(1H-indol-3-yl)acetate in EI-MS.

Integrated Spectroscopic Analysis Workflow

The confirmation of a chemical structure is not reliant on a single technique but on the convergence of evidence from multiple orthogonal methods. The logical workflow below illustrates how data from MS, IR, and NMR are synthesized to provide an unambiguous structural assignment.

Caption: Workflow for integrated spectroscopic structure elucidation.

Conclusion

The collective data from NMR, IR, and MS provide a self-validating system for the characterization of propyl 2-(1H-indol-3-yl)acetate. Mass spectrometry confirms the molecular weight (217 g/mol ) and the characteristic indole-3-acetyl core (m/z 130). Infrared spectroscopy verifies the presence of the essential ester (C=O, ~1735 cm⁻¹) and indole (N-H, ~3400 cm⁻¹) functional groups. Finally, ¹H and ¹³C NMR spectroscopy provide the definitive atomic map, confirming the connectivity of the propyl group, the acetate linker, and the substituted indole ring system. This integrated analytical approach ensures the unequivocal identification and quality assessment of the target molecule, a critical step in any chemical research and development pipeline.

References

-

ResearchGate. (2025). An Improved Synthesis of 1-Acetyl-1H-indol-3-yl Acetates. Available from: [Link]

-

Dezena, E., et al. (2019). Characterization of indole-3-acetic acid in cambial zone tissue by ultra-performance liquid chromatography-tandem mass spectrometry. ResearchGate. Available from: [Link]

-

Tang, G.-M., & Xu, W. (2013). Propyl 2-(1H-indol-3-yl)acetate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1686. Available from: [Link]

-

PubMed. (n.d.). Quantification of indole-3-acetic acid and amino acid conjugates in rice by liquid chromatography-electrospray ionization-tandem mass spectrometry. Available from: [Link]

-

PubMed. (n.d.). Isolation and characterization of esters of indole-3-acetic acid from the liquid endosperm of the horse chestnut (Aesculus species). Available from: [Link]

-

Taylor & Francis Online. (n.d.). Synthesis and evaluation of novel N–H and N-substituted indole-2- and 3-carboxamide derivatives as antioxidants agents. Available from: [Link]

-

PubMed. (2013). Propyl 2-(1H-indol-3-yl)acetate. Available from: [Link]

-

ResearchGate. (2021). Analysis of indole-3-acetic acid (IAA) production in Klebsiella by LC-MS/MS and the Salkowski method. Available from: [Link]

-

Canadian Journal of Chemistry. (n.d.). DETERMINATION OF α OR β SUBSTITUTION OF THE INDOLE NUCLEUS BY NUCLEAR MAGNETIC RESONANCE. Available from: [Link]

-

ANU Open Research. (n.d.). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Available from: [Link]

-

RSC Publishing. (2021). Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp.. Available from: [Link]

-

ResearchGate. (2024). N-(2-(1H-Indol-3-yl)ethyl)-2-propylpentanamide. Available from: [Link]

-

Doc Brown's Chemistry. (2020). propyl ethanoate infrared spectrum, mass spectrum, 1H NMR spectrum, 13C NMR spectra. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

National Institute of Standards and Technology. (n.d.). n-Propyl acetate. Available from: [Link]

Sources

- 1. Characterization and synthesis of indole-3-acetic acid in plant growth promoting Enterobacter sp. - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Propyl acetate(109-60-4) 1H NMR spectrum [chemicalbook.com]

- 8. propyl ethanoate infrared spectrum, mass spectrum, 1H NMR spectrum, 13C NMR spectra, molecular spectroscopy of propyl ethanoate, Doc Brown's advanced level chemistry notes [docbrown.info]

- 9. Propyl 2-(1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Propyl 2-(1H-indol-3-yl)acetate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of Propyl 2-(1H-indol-3-yl)acetate from Indole-3-acetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of propyl 2-(1H-indol-3-yl)acetate, a valuable intermediate in organic synthesis and medicinal chemistry. The primary focus is on the Fischer esterification of indole-3-acetic acid (IAA) with propanol, a classic and efficient method for this transformation. This document delves into the underlying reaction mechanism, provides a detailed experimental protocol, outlines methods for product purification and characterization, and offers insights into troubleshooting potential challenges. The content is structured to equip researchers and drug development professionals with the necessary knowledge to successfully and safely perform this synthesis.

Introduction: Significance and Synthetic Strategy

Propyl 2-(1H-indol-3-yl)acetate is an important molecule used as a starting material for the synthesis of various compounds, including platinum complexes with potential antitumor activity.[1] Its parent compound, indole-3-acetic acid (IAA), is a naturally occurring plant hormone of the auxin class, playing a crucial role in plant growth and development.[2] The conversion of IAA to its propyl ester is a key step in modifying its properties for subsequent chemical transformations.

The most common and direct method for synthesizing propyl 2-(1H-indol-3-yl)acetate from indole-3-acetic acid is the Fischer-Speier esterification.[3] This acid-catalyzed reaction involves the condensation of a carboxylic acid and an alcohol to form an ester and water.[4] The reaction is reversible, and therefore, specific conditions are employed to drive the equilibrium towards the product side.[5][6] Alternative methods for esterification exist, such as those using coupling reagents like dicyclohexylcarbodiimide (DCC), but these often involve more complex procedures and reagents.[2][6]

The Heart of the Matter: Understanding the Fischer Esterification Mechanism

The Fischer esterification is a nucleophilic acyl substitution reaction.[5] The mechanism proceeds through several key, reversible steps, which are initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3][5][6]

The six critical steps are: [3][5]

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of indole-3-acetic acid, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of propanol attacks the now highly electrophilic carbonyl carbon, forming a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Formation of a Good Leaving Group: Protonation of a hydroxyl group forms a good leaving group, water.

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product, propyl 2-(1H-indol-3-yl)acetate.

This entire process is in equilibrium.[5] To favor the formation of the ester, the reaction is typically driven forward by using a large excess of the alcohol (propanol in this case) or by removing the water as it is formed.[5][6]

Figure 1: The reaction mechanism of Fischer esterification.

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed procedure for the synthesis of propyl 2-(1H-indol-3-yl)acetate.

3.1. Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity |

| Indole-3-acetic acid | C₁₀H₉NO₂ | 175.18 | 10.0 g (0.057 mol) |

| n-Propanol | C₃H₈O | 60.10 | 100 mL (excess) |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 2-3 mL |

| Dichloromethane | CH₂Cl₂ | 84.93 | For extraction |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | For washing |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | For washing |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | For drying |

3.2. Safety Precautions

-

Indole-3-acetic acid can cause skin and serious eye irritation, as well as respiratory irritation.[7][8]

-

n-Propanol is flammable.

-

Concentrated sulfuric acid is highly corrosive.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

All manipulations should be performed in a well-ventilated fume hood.[9][10]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[9]

3.3. Reaction Setup and Procedure

-

Reaction Vessel: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add indole-3-acetic acid (10.0 g, 0.057 mol).

-

Reagent Addition: Add n-propanol (100 mL) to the flask. The large excess of propanol serves as both the reactant and the solvent, helping to drive the reaction equilibrium towards the product.[5]

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (2-3 mL) to the mixture. The addition of the acid is exothermic, so it should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle.[4] The reaction temperature will be the boiling point of n-propanol (approximately 97 °C).

-

Reaction Monitoring: Allow the reaction to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]

3.4. Work-up and Purification

-

Cooling: After the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess propanol under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in dichloromethane (100 mL) and transfer the solution to a separatory funnel.

-

Washing:

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to neutralize the remaining acid. Be cautious as this will generate CO₂ gas.

-

Wash the organic layer with water (50 mL). . Finally, wash the organic layer with brine (50 mL) to aid in the removal of water.

-

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Filtration and Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude propyl 2-(1H-indol-3-yl)acetate.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by vacuum distillation.[11]

Sources

- 1. Propyl 2-(1H-indol-3-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis, and herbicidal activity of indole-3-carboxylic acid derivatives as potential transport inhibitor response 1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. community.wvu.edu [community.wvu.edu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Fischer Esterification [organic-chemistry.org]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. lobachemie.com [lobachemie.com]

- 10. chemscience.com [chemscience.com]

- 11. US2701250A - Process of producing indole-3-acetic acids - Google Patents [patents.google.com]

biological activity of "propyl 2-(1H-indol-3-yl)acetate"

Initiating Data Collection

I'm now starting to gather data, beginning a comprehensive series of Google searches. My focus is on the biological activity of "propyl 2-(1H-indol-3-yl)acetate," its synthesis, potential effects, action mechanisms, and related compounds. This initial phase involves broad research to establish a baseline understanding before refining my search.

Structuring the Research

I've moved on to analyzing the initial search results, aiming to discern core themes. My goal is to outline a logical framework for the technical guide, prioritizing content most valuable to researchers and drug developers. I'm focusing on the synthesis, effects, and mechanisms of the compound, ready to synthesize findings.

Developing the Guide's Structure

I'm currently building the framework for a detailed technical guide on the biological activity of propyl 2-(1H-indol-3-yl)acetate. I've started by outlining the introduction, aiming to provide a clear overview of the compound. Next, I plan to delve into its chemical properties, synthesis, and relevant biological activities. I'm focusing on creating a well-organized and informative resource.

Outlining the Guide's Sections

I've decided to start fleshing out the guide with an introduction highlighting propyl 2-(1H-indol-3-yl)acetate as a derivative of IAA and its relevance in medicinal chemistry. Next, I am organizing sections on its structure, synthesis detailing acetylation and esterification methods, including a protocol for esterification and a Graphviz diagram. I'll then move on to its biological activities.

Refining the Guide's Focus

I've been refining the focus to emphasize the antitumor and antimicrobial aspects. I'm prioritizing outlining the molecular structure and synthesis sections, including the step-by-step esterification protocol, and a Graphviz diagram. I'm now crafting the "Biological Activities" section, breaking it down into antitumor and antimicrobial subsections, each featuring Graphviz diagrams and comprehensive explanations, with an emphasis on mechanisms.

Expanding Activity Insights

I'm now expanding the "Biological Activities" section to include neuroprotective effects based on the indole scaffold's known properties, even if direct evidence for this specific compound is lacking in the search. I'm also preparing to create the experimental protocols section, focusing on providing a detailed synthesis methodology. The focus is to make it a comprehensive technical guide with practical utility.

Finalizing the Guide's Content

Finalizing the Guide Structure

Propyl 2-(1H-indol-3-yl)acetate: A Technical Guide to a Novel Slow-Release Plant Growth Regulator

Abstract

This technical guide provides a comprehensive overview of propyl 2-(1H-indol-3-yl)acetate, a synthetic auxin analogue with significant potential as a plant growth regulator. As an ester of the natural auxin indole-3-acetic acid (IAA), this compound is hypothesized to function as a slow-release pro-hormone, offering prolonged and sustained auxin activity within plant tissues. This document details the synthesis, chemical properties, and proposed mechanism of action of propyl 2-(1H-indol-3-yl)acetate. Furthermore, it outlines its anticipated physiological effects on plant growth and development, provides detailed experimental protocols for its evaluation, and discusses its metabolism, environmental fate, and toxicological profile. This guide is intended for researchers, scientists, and professionals in the fields of agriculture, horticulture, and drug development who are interested in the application of novel synthetic auxins for enhanced plant propagation and cultivation.

Introduction: The Need for Advanced Plant Growth Regulators

Plant growth and development are intricately regulated by a class of phytohormones known as auxins. The principal endogenous auxin, indole-3-acetic acid (IAA), governs a multitude of physiological processes, including cell elongation, division, and differentiation, thereby influencing root formation, apical dominance, and fruit development.[1][2] The agricultural and horticultural industries have long utilized synthetic auxins to manipulate these processes for improved crop yields and propagation success.[3] However, the efficacy of directly applied IAA is often limited by its rapid metabolic degradation and sensitivity to light.[3]

Propyl 2-(1H-indol-3-yl)acetate emerges as a promising solution to these limitations. As a propyl ester of IAA, it is designed to be more stable and provide a sustained release of the active hormone within the plant. This slow-release mechanism is anticipated to offer a more consistent and prolonged physiological response, potentially leading to enhanced rooting of cuttings, improved fruit set, and more uniform plant growth.[4][5] This guide will explore the scientific basis for these claims and provide the technical information necessary for its application and further research.

Chemical Profile and Synthesis

Chemical Properties

| Property | Value | Reference |

| Chemical Name | propyl 2-(1H-indol-3-yl)acetate | |

| Molecular Formula | C13H15NO2 | [6][7] |

| Molecular Weight | 217.26 g/mol | [6] |

| Appearance | Light yellow solid | [6] |

| Structure | The molecule consists of an indole ring system linked to a propyl acetate group. The dihedral angle between the acetate group and the mean plane of the indole ring is approximately 62.35°.[6][7] |

Synthesis Protocol

The synthesis of propyl 2-(1H-indol-3-yl)acetate is typically achieved through the esterification of indole-3-acetic acid with propanol. A common and effective method is as follows:

Materials:

-

Indole-3-acetic acid (IAA)

-

Dichloromethane (CH2Cl2)

-

Thionyl chloride (SOCl2)

-

1-Propanol

-

Ethanol (for recrystallization)

-

Three-neck flask, stirring apparatus, ice bath, TLC plates

Procedure:

-

In a three-neck flask, dissolve indole-3-acetic acid (e.g., 10 g, 0.057 mol) in dichloromethane (e.g., 100 mL) with continuous stirring in an ice bath.[6]

-

Slowly add thionyl chloride (e.g., 4.3 mL) dropwise to the cooled solution.[6]

-

Continue stirring the mixture for an additional 10 minutes.[6]

-

Add 1-propanol (e.g., 15 mL) to the reaction mixture.[6]

-

Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.[6]

-

Upon completion, the product, propyl 2-(1H-indol-3-yl)acetate, is obtained as a light yellow solid.[6]

-

For purification, recrystallize the solid product from ethanol to obtain yellow, block-like crystals.[6]

Mechanism of Action: A Slow-Release Auxin

The primary mechanism of action for propyl 2-(1H-indol-3-yl)acetate as a plant growth regulator is predicated on its role as a pro-auxin. It is hypothesized that the ester linkage is gradually hydrolyzed by endogenous esterases within the plant tissues, releasing free indole-3-acetic acid (IAA) and propanol.[8] This enzymatic cleavage provides a sustained release of the active auxin, thereby maintaining a more stable and prolonged hormonal signal compared to the direct application of IAA, which is rapidly metabolized.[4][5]

The released IAA then integrates into the plant's natural auxin signaling pathway. This pathway is primarily mediated by the SCF-TIR1/AFB-Aux/IAA-ARF nuclear signaling module.[2] The binding of IAA to the TIR1/AFB receptor proteins leads to the degradation of Aux/IAA transcriptional repressors, which in turn activates Auxin Response Factors (ARFs). These ARFs then regulate the expression of a wide array of genes responsible for auxin-mediated growth and developmental processes.[2]

Anticipated Physiological Effects on Plants

Based on its function as a slow-release form of IAA, propyl 2-(1H-indol-3-yl)acetate is expected to elicit a range of physiological responses characteristic of auxins, including:

-

Stimulation of Root Growth: Enhanced initiation and development of adventitious and lateral roots, which is particularly beneficial for plant propagation from cuttings.[3][7]

-

Promotion of Cell Elongation: Increased cell elongation in stems and coleoptiles, contributing to overall plant height and biomass.[1]

-

Regulation of Apical Dominance: Influencing the growth of lateral buds, which can be manipulated to produce desired plant architecture.[1]

-

Fruit Development: Potential to improve fruit set, size, and development.[2]

The optimal concentration of propyl 2-(1H-indol-3-yl)acetate will likely vary depending on the plant species, developmental stage, and desired outcome. It is crucial to conduct dose-response experiments to determine the most effective and non-phytotoxic concentrations.

Experimental Protocols for Evaluation

To assess the auxin activity of propyl 2-(1H-indol-3-yl)acetate, the following established bioassays can be adapted.

Avena Coleoptile Elongation Bioassay

This classic bioassay measures the effect of auxins on cell elongation.

Procedure:

-

Germinate oat (Avena sativa) seeds in the dark for approximately 72 hours.

-

Excise 10 mm sections from the coleoptiles, 3 mm below the tip.

-

Prepare a series of concentrations of propyl 2-(1H-indol-3-yl)acetate (e.g., 10⁻⁸ to 10⁻⁴ M) in a suitable buffer solution. Include a negative control (buffer only) and a positive control (IAA at various concentrations).

-

Float the coleoptile sections in the test solutions and incubate in the dark for 24 hours.

-

Measure the final length of the coleoptile sections and calculate the percentage of elongation relative to the initial length.

-

Plot the percentage of elongation against the concentration to determine the dose-response curve.

Rooting of Cuttings Bioassay

This assay directly evaluates the efficacy of the compound in promoting adventitious root formation.

Procedure:

-

Take uniform cuttings from a selected plant species (e.g., mung bean, chrysanthemum).

-

Prepare solutions of propyl 2-(1H-indol-3-yl)acetate at various concentrations in a suitable solvent (e.g., 50% ethanol). Include a solvent-only control and a positive control with a commercial rooting hormone (e.g., IBA or NAA).

-

Dip the basal end of the cuttings in the test solutions for a specified duration (e.g., 5-10 seconds).

-

Plant the cuttings in a suitable rooting medium (e.g., perlite, vermiculite).

-

Maintain the cuttings under high humidity and controlled environmental conditions.

-

After a defined period (e.g., 2-4 weeks), carefully remove the cuttings and record the rooting percentage, number of roots per cutting, and average root length.

Sources

- 1. scispace.com [scispace.com]

- 2. mdpi.com [mdpi.com]

- 3. How Indole Acetic Acid (IAA) Enhances Plant Growth Naturally [jindunchemical.com]

- 4. Making sure you're not a bot! [nanion.de]

- 5. Slow release of a synthetic auxin induces formation of adventitious roots in recalcitrant woody plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Inflammatory and Anti-Oxidative Activity of Indole-3-Acetic Acid Involves Induction of HO-1 and Neutralization of Free Radicals in RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indole-3-acetic acid: A widespread physiological code in interactions of fungi with other organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Auxin Metabolism in Plants - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: A Framework for Investigating the Anticancer Potential of Propyl 2-(1H-indol-3-yl)acetate

Abstract

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous natural and synthetic compounds with significant therapeutic properties, including potent anticancer activity.[1][2] This technical guide outlines a comprehensive, multi-stage research framework for the systematic evaluation of propyl 2-(1H-indol-3-yl)acetate , a derivative of indole-3-acetic acid, as a potential novel anticancer agent. While this specific ester has been noted as a starting material for synthesizing platinum complexes with antitumor activity, its intrinsic bioactivity remains underexplored.[3] This document provides field-proven, detailed protocols for in vitro screening, mechanistic elucidation, and preliminary in vivo assessment.[4][5] It is intended to serve as a strategic and practical resource for researchers, scientists, and drug development professionals dedicated to advancing oncology therapeutics. The described workflows emphasize causality, experimental integrity, and the generation of robust, decision-driving data packages for lead candidate evaluation.

Introduction: The Rationale for Investigating Indole-Based Acetates

The search for novel anticancer agents with improved efficacy and reduced toxicity is a paramount challenge in pharmaceutical research.[6] Heterocyclic compounds, particularly those containing the indole moiety, have consistently emerged as a rich source of inspiration for drug discovery.[2] The indole ring's ability to engage in various biological interactions, such as hydrogen bonding and π-π stacking, makes it an ideal pharmacophore for targeting a wide range of proteins and enzymes involved in cancer progression.[1] Clinically approved drugs like the vinca alkaloids (vincristine, vinblastine) underscore the therapeutic success of indole-containing molecules.[7][8]

Indole-3-acetic acid (IAA) derivatives, the parent class of our target compound, have shown promise through various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of critical cell cycle components like tubulin, and the modulation of key oncogenic signaling pathways.[9] Some IAA derivatives have been shown to generate cytotoxic species upon oxidation, a mechanism that could be exploited for tumor-specific activation.[10][11]

Propyl 2-(1H-indol-3-yl)acetate, by modifying the carboxylic acid group of IAA into a propyl ester, presents an intriguing modulation of physicochemical properties. This esterification can enhance lipophilicity, potentially improving cell membrane permeability and bioavailability compared to the parent acid. This guide, therefore, establishes a logical, stepwise protocol to rigorously test the hypothesis that this structural modification confers potent and selective anticancer activity.

Synthesis and Characterization

Before biological evaluation, the synthesis and unequivocal characterization of propyl 2-(1H-indol-3-yl)acetate are mandatory. A reliable and scalable synthetic route is crucial for producing high-purity material, which is a prerequisite for reproducible biological data.

2.1. Recommended Synthetic Protocol: Fischer Esterification

A standard and efficient method for synthesizing the title compound is the Fischer esterification of commercially available indole-3-acetic acid with propanol under acidic catalysis.

-

Reaction Setup: To a solution of indole-3-acetic acid (1.0 equivalent) in anhydrous n-propanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Reaction Execution: Heat the mixture to reflux (approx. 97°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Purification: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Remove the excess propanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Final Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield propyl 2-(1H-indol-3-yl)acetate as a pure solid.[12]

2.2. Physicochemical Characterization

The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the molecular structure.

-

Mass Spectrometry (MS): To verify the molecular weight (C₁₃H₁₅NO₂, MW: 217.26 g/mol ).[3]

-

High-Performance Liquid Chromatography (HPLC): To determine the purity, which should be >95% for use in biological assays.

In Vitro Evaluation: A Phased Approach to Anticancer Screening

In vitro assays provide the foundational data on a compound's biological activity and are essential for triaging molecules before advancing to more complex and costly studies.[4][5][13] This phase aims to determine the cytotoxicity of propyl 2-(1H-indol-3-yl)acetate across a panel of diverse cancer cell lines and to obtain initial insights into its mode of action.

Caption: High-level workflow for in vitro evaluation of the test compound.

3.1. Cell Viability and Cytotoxicity Screening

Causality: The first critical question is whether the compound can inhibit cancer cell proliferation or induce cell death. The Sulforhodamine B (SRB) assay is chosen here as a robust and reliable method.[14] Unlike metabolic assays (e.g., MTT), the SRB assay measures total cellular protein content, making it less susceptible to interference from compounds that might alter mitochondrial metabolism without being cytotoxic.[14]

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay [14]

-

Cell Seeding: Seed a panel of human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) into 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere for 24 hours in a 37°C, 5% CO₂ incubator.[15]

-

Compound Treatment: Prepare a serial dilution of propyl 2-(1H-indol-3-yl)acetate in the appropriate cell culture medium. Treat the cells with increasing concentrations (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Cell Fixation: After incubation, gently discard the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.

-

Staining: Wash the plates five times with slow-running tap water and allow them to air dry. Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining and Solubilization: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

-

Data Acquisition: Measure the optical density (OD) at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell survival relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀) value.

Table 1: Representative Data Template for IC₅₀ Values (µM)

| Cell Line | Tissue of Origin | Propyl 2-(1H-indol-3-yl)acetate IC₅₀ (µM) | Doxorubicin (Control) IC₅₀ (µM) |

|---|---|---|---|

| MCF-7 | Breast Adenocarcinoma | [Experimental Value] | 0.9 ± 0.1 |

| A549 | Lung Carcinoma | [Experimental Value] | 1.3 ± 0.2 |

| HCT116 | Colon Carcinoma | [Experimental Value] | 0.7 ± 0.1 |

| PANC-1 | Pancreatic Carcinoma | [Experimental Value] | 1.8 ± 0.3 |

| HEK293 | Normal Kidney (Toxicity) | [Experimental Value] | > 20 |

Note: A promising lead compound would ideally show potent activity (low µM or nM IC₅₀) against cancer cells and significantly lower toxicity towards non-cancerous cell lines like HEK293.[16]

Mechanistic Elucidation: Uncovering the Mode of Action

If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 10 µM), the next logical step is to investigate how it kills cancer cells. Many indole derivatives exert their anticancer effects by modulating key signaling pathways that control cell survival, proliferation, and apoptosis.[6][9]

4.1. Hypothesis: Targeting the STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is persistently activated in a wide variety of human cancers.[17][18] Its activation promotes the expression of genes involved in proliferation, survival, and angiogenesis while suppressing antitumor immunity.[19][20] The STAT3 pathway is therefore considered an ideal target for cancer therapy, and some indole-based compounds have been reported as inhibitors.[17][20] We hypothesize that propyl 2-(1H-indol-3-yl)acetate may exert its anticancer effect by inhibiting STAT3 phosphorylation and subsequent downstream signaling.

Caption: Hypothesized inhibition of the JAK/STAT3 signaling pathway by the test compound.

4.2. Experimental Validation: Western Blotting

Causality: To test our hypothesis, we must measure the activation state of STAT3. STAT3 is activated by phosphorylation at the tyrosine 705 residue (p-STAT3).[21] Western blotting is the gold-standard technique to quantify the levels of specific proteins and their post-translational modifications, allowing us to directly measure the ratio of p-STAT3 to total STAT3. A decrease in this ratio upon treatment would strongly support our hypothesis.

Protocol 3: Western Blot for p-STAT3 and Total STAT3

-

Cell Treatment and Lysis: Culture a responsive cancer cell line (e.g., HCT116) to 70-80% confluency. Treat cells with propyl 2-(1H-indol-3-yl)acetate at its IC₅₀ and 2x IC₅₀ concentrations for a specified time (e.g., 24 hours). Include vehicle-treated and positive control (e.g., known STAT3 inhibitor) samples.

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705) and total STAT3. A loading control antibody (e.g., β-actin or GAPDH) must also be used on the same blot.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize p-STAT3 levels to total STAT3 levels to determine the specific inhibitory effect.

Preliminary In Vivo Assessment

Positive in vitro data, including a validated mechanism of action, provides a strong rationale for progressing to in vivo studies.[22] The primary goals of this initial phase are to evaluate the compound's efficacy in a relevant animal model and to assess its preliminary safety profile.

5.1. Xenograft Tumor Model

Causality: To assess if the in vitro anticancer activity translates to a living system, a xenograft model is employed. This involves implanting human cancer cells into immunodeficient mice, allowing the formation of a tumor that can be monitored and treated. This model provides crucial data on whether the compound can achieve sufficient concentration at the tumor site to inhibit its growth.

Protocol 4: Human Tumor Xenograft Efficacy Study

-

Animal Model: Use 6-8 week old female athymic nude mice.

-

Tumor Implantation: Subcutaneously inject 5 x 10⁶ HCT116 cells (or another sensitive cell line) into the right flank of each mouse.

-

Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 per group):

-

Group 1: Vehicle control (e.g., saline + 5% DMSO)

-

Group 2: Propyl 2-(1H-indol-3-yl)acetate (e.g., 25 mg/kg, intraperitoneal injection, daily)

-

Group 3: Positive control (e.g., 5-Fluorouracil)

-

-

Treatment and Monitoring: Administer treatment for 21-28 days. Measure tumor volume with calipers twice weekly and record animal body weight as an indicator of general toxicity.

-